4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol
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Overview
Description
4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol is used as a ligand in coordination chemistry
Biology
The compound has been investigated for its biological activities, including antimicrobial and antioxidant properties. Its ability to form stable complexes with metal ions makes it a candidate for developing new pharmaceuticals with enhanced efficacy.
Medicine
In medicine, Schiff bases like this compound are explored for their potential therapeutic applications. They are studied for their role in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its structural properties allow for the creation of materials with specific colorimetric and photophysical characteristics.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol involves its interaction with biological molecules through the imine group. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to chelate metal ions also plays a significant role in its biological activity, as it can interfere with metal-dependent enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-{[(phenylimino)methyl]phenol}: Similar structure but with a phenyl group instead of a naphthyl group.
4-Methoxy-2-{[(4-chlorophenyl)imino]methyl}phenol: Contains a chlorophenyl group, which can alter its reactivity and biological activity.
2-Methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol: Another Schiff base with a methoxyphenyl group.
Uniqueness
4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15NO2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-methoxy-2-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-17-8-9-18(20)15(11-17)12-19-16-7-6-13-4-2-3-5-14(13)10-16/h2-12,20H,1H3 |
InChI Key |
NEBGYCIMQUVGHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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